molecular formula C16H16Cl2N2O3S B7540495 N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide

N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide

Cat. No. B7540495
M. Wt: 387.3 g/mol
InChI Key: KPROKFHSTAYRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide, also known as Boc-Lys(ClZ)-OSu, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu involves the activation of the carboxylic acid group of an amino acid, which then reacts with the amino group of another amino acid to form a peptide bond. N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group to form an acyl intermediate. This intermediate then reacts with the amino group of the incoming amino acid, resulting in the formation of a peptide bond.
Biochemical and Physiological Effects:
N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu does not have any significant biochemical or physiological effects as it is primarily used as a reagent for peptide synthesis. However, the peptides synthesized using N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu may have various biochemical and physiological effects depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu in peptide synthesis is its high reactivity and selectivity, which allows for the efficient and selective formation of peptide bonds. Additionally, N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu is stable and easy to handle, making it a convenient reagent for peptide synthesis.
However, there are also some limitations associated with the use of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu. For example, it may not be compatible with certain amino acids or peptide sequences, leading to incomplete or inefficient coupling reactions. Additionally, the use of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu may result in the formation of unwanted side products, which can complicate the purification and characterization of the final product.

Future Directions

There are several future directions for the use of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu in scientific research. One potential area of application is in the synthesis of cyclic peptides, which have been shown to have various biological activities. Additionally, N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu may be used in the synthesis of peptide-based materials for drug delivery and tissue engineering applications. Finally, further research may be conducted to optimize the synthesis method and improve the efficiency and selectivity of peptide synthesis using N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu.

Synthesis Methods

The synthesis of N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu involves the reaction of N~α~-Boc-L-lysine with 2-chlorobenzyl chloride and 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction mixture is then purified by column chromatography to obtain the final product.

Scientific Research Applications

N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu has been extensively used in scientific research as a reagent for the synthesis of peptides and proteins. It is commonly used in the solid-phase peptide synthesis (SPPS) method, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide(ClZ)-OSu is used as a coupling reagent to facilitate the formation of peptide bonds between amino acids.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c17-13-5-7-14(8-6-13)24(22,23)20-10-9-16(21)19-11-12-3-1-2-4-15(12)18/h1-8,20H,9-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPROKFHSTAYRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-[(4-chlorophenyl)sulfonylamino]propanamide

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